

Application Notes and Protocols for AG957 in In Vitro Studies

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Compound of Interest

Compound Name: AG957

Cat. No.: B1683696

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Introduction

AG957, also known as Tyrphostin **AG957**, is a tyrosine kinase inhibitor with potent activity against the BCR-ABL fusion protein, the hallmark of Chronic Myelogenous Leukemia (CML).[1][2][3] It also exhibits inhibitory effects on the c-ABL proto-oncogene.[4] These application notes provide a comprehensive overview of the in vitro use of **AG957**, including its mechanism of action, recommended dosage ranges, and detailed protocols for key experimental assays.

Mechanism of Action

AG957 functions as a competitive inhibitor of ATP binding to the kinase domain of BCR-ABL, thereby blocking its autophosphorylation and the subsequent phosphorylation of downstream substrates.[5] This inhibition disrupts the constitutive activation of multiple signaling pathways that are crucial for the proliferation and survival of CML cells.[6][7] The primary consequence of BCR-ABL inhibition by **AG957** is the induction of apoptosis (programmed cell death) in BCR-ABL-positive cells.[1][2][8] This process is initiated by the downregulation of p210bcr/abl, leading to the mitochondrial release of cytochrome c and the activation of caspase-9 and caspase-3.[1][2]

Quantitative Data Summary

The following tables summarize the reported in vitro efficacy of **AG957** across various cell lines and experimental conditions.

Table 1: IC50 Values of **AG957** in Different Cell Lines

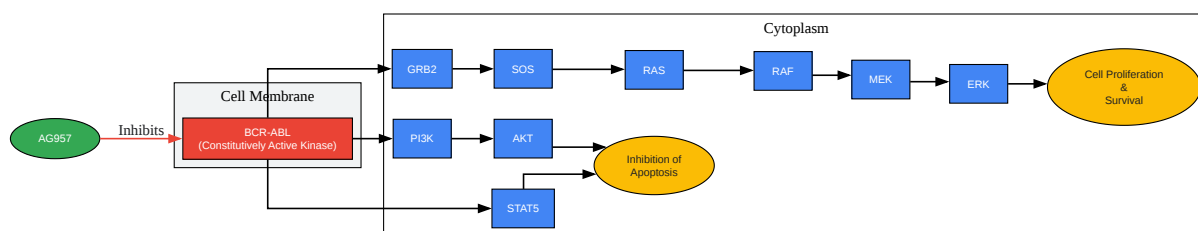
Cell Line	Cell Type	Assay	IC50 Value	Reference
K562	Chronic Myelogenous Leukemia (Blast Crisis)	p210bcr/abl autokinase activity	2.9 μ M	[9]
K562	Chronic Myelogenous Leukemia (Blast Crisis)	Colony Formation	6 \pm 2 μ M (for 50% inhibition)	[1]
CML Progenitors (CFU-G)	Chronic Myelogenous Leukemia	Colony Formation	7.3 μ M (median)	[2]
CML Progenitors (CFU-GM)	Chronic Myelogenous Leukemia	Colony Formation	5.3 μ M (median)	[2]
CML Progenitors (BFU-E)	Chronic Myelogenous Leukemia	Colony Formation	15.5 μ M (median)	[2]
Normal Progenitors (CFU-G)	Normal Hematopoietic Cells	Colony Formation	>20 μ M	[2]
Normal Progenitors (CFU-GM)	Normal Hematopoietic Cells	Colony Formation	>20 μ M	[2]
Normal Progenitors (BFU-E)	Normal Hematopoietic Cells	Colony Formation	>20 μ M	[2]

Table 2: Apoptotic Effects of **AG957**

Cell Line	AG957 Concentration	Incubation Time	Percentage of Apoptotic Cells	Reference
BCR/ABL-transfected 32DLG7	50 μ M	Not Specified	30%	[3]
BCR/ABL-negative 32D-T2/93	50 μ M	Not Specified	9%	[3]

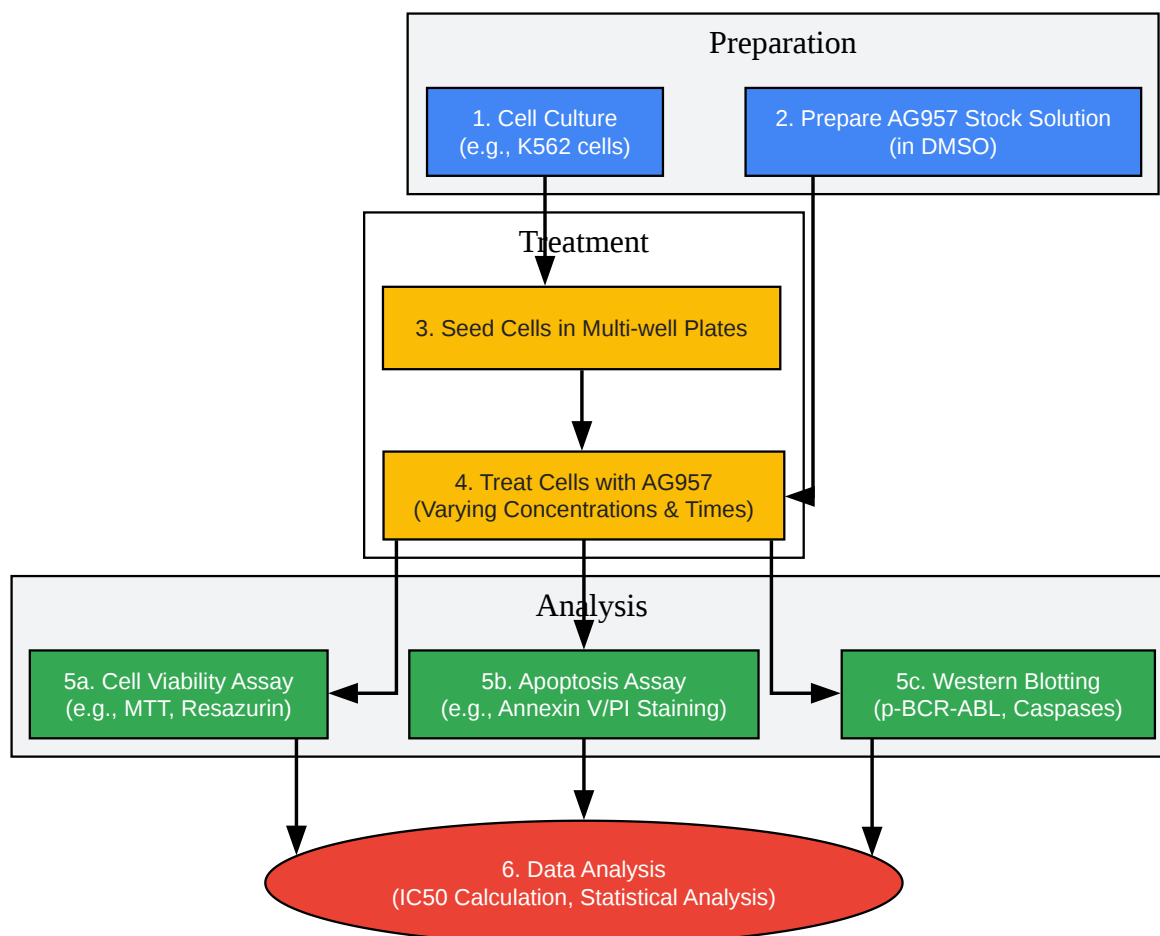
Signaling Pathway and Experimental Workflow

The following diagrams illustrate the BCR-ABL signaling pathway targeted by **AG957** and a general workflow for in vitro experiments using this inhibitor.



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Caption: BCR-ABL signaling pathway and the inhibitory action of **AG957**.



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